Plakinamine B
Description
Structure
3D Structure
Properties
CAS No. |
93474-14-7 |
|---|---|
Molecular Formula |
C31H50N2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
(3R,5S,9R,10S,13R,14R,17R)-17-[(E,2R)-4-(1,5-dimethyl-3,6-dihydro-2H-pyridin-4-yl)but-3-en-2-yl]-N,10,13-trimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine |
InChI |
InChI=1S/C31H50N2/c1-21(7-8-23-15-18-33(6)20-22(23)2)27-11-12-28-26-10-9-24-19-25(32-5)13-16-30(24,3)29(26)14-17-31(27,28)4/h7-8,10,21,24-25,27-29,32H,9,11-20H2,1-6H3/b8-7+/t21-,24+,25-,27-,28+,29+,30+,31-/m1/s1 |
InChI Key |
WYVDKLLQGBHWHH-JHMJTLKLSA-N |
SMILES |
CC1=C(CCN(C1)C)C=CC(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)NC)C)C |
Isomeric SMILES |
CC1=C(CCN(C1)C)/C=C/[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5)NC)C)C |
Canonical SMILES |
CC1=C(CCN(C1)C)C=CC(C)C2CCC3C2(CCC4C3=CCC5C4(CCC(C5)NC)C)C |
Origin of Product |
United States |
Origin and Isolation of Plakinamine B from Marine Organisms
Plakinamine B, along with a variety of related alkaloids, is biosynthesized by certain marine sponges. These organisms produce a diverse array of secondary metabolites, likely as a form of chemical defense in their environment.
Marine Sponge Genera as Biosynthetic Sources of this compound
The primary sources of plakinamine alkaloids are marine sponges belonging to the genera Plakina and Corticium. These sponges have been the focus of numerous investigations aimed at discovering novel bioactive compounds.
The initial discovery of plakinamine alkaloids, including Plakinamine A and this compound, was from a marine sponge of the genus Plakina. umanitoba.ca Subsequent studies have continued to explore Plakina species as a source of novel steroidal alkaloids. For instance, a new steroidal alkaloid, Plakinamine P, was isolated from a deep-water sponge of the genus Plakina. mdpi.comnih.gov This particular compound was identified through an investigation into the anti-mycobacterial activity of the sponge's extracts. mdpi.com
Sponges of the genus Corticium have proven to be a particularly rich source of plakinamine alkaloids and their analogues. nih.govpsu.ac.th While Plakinamine A and B were first identified in Plakina species, they were later found in various specimens of the Corticium genus. researchgate.net This has led to extensive chemical studies of Corticium species, resulting in the isolation and characterization of numerous plakinamine alkaloids (A-K), as well as related compounds like lokysterolamines and cortistatins. researchgate.net
For example, a new stigmastane-type steroidal alkaloid, 4-acetoxy-plakinamine B, was isolated from a Thai sponge of the genus Corticium. psu.ac.thnih.gov Further investigations of Corticium sp. have yielded additional novel compounds, including Plakinamine G, Plakinamine H, 4α-hydroxydemethylthis compound, and tetrahydroplakinamine A. researchgate.netacs.org Bioassay-guided fractionation of a methanolic extract from a South Pacific Corticium sp. led to the isolation of Plakinamines C and D, among other related steroidal alkaloids. nih.gov More recently, Plakinamine M and the known Plakinamine L were isolated from a Corticium sp. collected in Papua New Guinea. nih.govfigshare.com
Methodologies for the Isolation of this compound from Crude Extracts
The isolation of this compound and its analogues from crude sponge extracts involves a series of chromatographic techniques. A general procedure begins with the extraction of the sponge material using organic solvents. For instance, the frozen sponge can be extracted using an accelerated solvent extractor with a sequence of solvents of increasing polarity. nih.gov
The resulting crude extract, which is a complex mixture of compounds, is then subjected to various separation methods. nih.gov Bioassay-guided fractionation is a common strategy, where the extract is separated into fractions, and each fraction is tested for a specific biological activity to guide the isolation of the active compounds. nih.gov
Common chromatographic techniques employed include:
Column Chromatography: This is a fundamental technique used for the initial separation of compounds from the crude extract. ijrpr.comvbspu.ac.in
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique widely used for the final purification of the isolated compounds. nih.gov
Thin-Layer Chromatography (TLC): TLC is often used for monitoring the progress of the separation and for comparing the components of different fractions. nih.gov
The hydrophobic nature of the steroidal core combined with the polarity of the nitrogen-containing functional groups can present challenges during isolation. psu.ac.th The use of different stationary phases, such as alumina (B75360) or bonded-phase materials, can help to overcome issues like the entrapment of basic compounds on acidic silica (B1680970) gel. psu.ac.th
Characterization of Related Plakinamine Alkaloids Isolated from Natural Sources
The structures of this compound and its related alkaloids are elucidated using a combination of spectroscopic methods. High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound. researchgate.netacs.org Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy experiments are then used to piece together the complex molecular structure. researchgate.netacs.org
The plakinamine family of alkaloids is characterized by a modified steroidal core, typically with a nitrogen substitution at the C-3 position in the A-ring and a nitrogenous side chain that can be either linear or cyclized. researchgate.net
Chemical Synthesis and Derivatization Strategies for Plakinamine B
Total Synthesis of Plakinamine B
The successful synthesis of this compound is a noteworthy achievement in natural product synthesis, requiring precise control over stereochemistry and the strategic introduction of key functional groups.
The elegance of the first total synthesis of this compound lies in a series of highly effective and strategic chemical reactions that address the main structural challenges of the molecule. researchgate.netinfona.pl
A pivotal step in the synthesis is the construction of the nitrogen-containing side chain. researchgate.netinfona.pl This was achieved through an aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction. researchgate.netinfona.pl This specific transformation involved the reaction of a steroidal aldehyde with the enolate of a substituted pyridine (B92270), effectively attaching the vinylpyridine side chain to the steroid core. researchgate.netinfona.pl This approach proved to be an efficient method for elaborating the complex side chain characteristic of this compound.
Following the attachment of the pyridine moiety, the synthesis required the selective reduction of the aromatic pyridine ring. researchgate.netinfona.pl This was accomplished through a chemoselective reduction of a pyridinium (B92312) salt intermediate to a vinyl tetrahydropyridine (B1245486). researchgate.netinfona.pl This transformation is crucial as it avoids the reduction of other sensitive functional groups within the molecule. The use of specific rhodium catalysts in transfer hydrogenation reactions has been shown to be effective for the chemoselective reduction of pyridinium salts to either tetrahydropyridines or piperidines, depending on the reaction conditions and substrate. liv.ac.ukdicp.ac.cn This level of control is essential for achieving the desired molecular architecture of this compound.
The final key challenge in the total synthesis was the stereoselective introduction of the methylamino group at the C-3 position of the steroid A-ring. researchgate.netinfona.pl The synthesis employed the Mitsunobu reaction, a versatile and reliable method for inverting the stereochemistry of an alcohol. researchgate.netmolaid.commolaid.com In this case, a 3β-hydroxy steroid was converted to the corresponding 3α-azide, which was then reduced to the amine and subsequently methylated to yield the desired 3α-methylamino group of this compound. researchgate.net The successful application of the Mitsunobu reaction was critical for establishing the correct stereochemistry at this vital position.
Key Synthetic Steps and Strategic Chemical Transformations
Synthesis of this compound Derivatives and Analogues
The development of a synthetic route to this compound has opened the door to the creation of various derivatives and analogues. These synthetic efforts are crucial for exploring the structure-activity relationships (SAR) of this class of compounds. For instance, synthetic analogues where the 3-methylamino group was replaced by a 3-acetoxy group showed a significant decrease in biological activity, highlighting the critical role of the C-3 amino group. nih.gov Other modifications have included the synthesis of analogues with acyclic side chains, such as Plakinamine L, M, and N, which generally exhibited weaker activity. nih.gov The ability to synthesize these derivatives allows for a systematic investigation of how different structural features contribute to the biological profile of this compound.
Design Principles for Structural Diversification
The structural framework of this compound, characterized by a modified ergostane-type steroidal core and a unique nitrogenous side chain, offers multiple avenues for synthetic modification. researchgate.net The design of analogues is guided by structure-activity relationship (SAR) studies, which aim to enhance biological potency, selectivity, or other pharmacological properties. nih.govresearchgate.net The primary principles for this diversification focus on modifications to the steroidal core and the N-methyl-1,2,5,6-tetrahydropyridine side chain.
Key design strategies include:
Side Chain Modification : The nature of the side chain is a critical determinant of biological activity. Studies show that this compound, with its N-methyl-1,2,5,6-tetrahydropyridine moiety, exhibits significant antimicrobial activity. nih.gov In contrast, related plakinamines featuring a saturated pyrrolidine (B122466) ring in the side chain tend to display greater cytotoxic activity. vulcanchem.com This dichotomy forms a core design principle: the targeted synthesis of either tetrahydropyridine or pyrrolidine side chains allows for the deliberate tuning of the analogue's primary biological effect.
Steroidal Core Substitution : Alterations to the steroidal nucleus provide another axis for diversification. For example, the introduction of an acetate (B1210297) group at the C-4 position, as seen in Plakinamine K, has been correlated with an increase in cytotoxic activity. vulcanchem.com This suggests that functionalization of the A-ring and other positions on the steroid backbone is a viable strategy for modulating potency.
Stereochemical Control : The spatial arrangement of substituents is fundamental to molecular recognition by biological targets. Synthetic strategies that allow for the selective formation of different stereoisomers are essential for exploring the optimal three-dimensional structure for a desired activity. The transfused C/D ring junction and the β-oriented side chain at C-17 are characteristic features that are typically conserved, while the stereochemistry of newly introduced groups is a key variable in analogue design. vulcanchem.com
These principles guide medicinal chemists in creating libraries of this compound analogues to systematically probe the structural requirements for its biological activities, leading to compounds with potentially improved therapeutic profiles.
Table 1: Influence of Structural Features on Biological Activity
| Structural Moiety | Observed Biological Activity | Reference Compound(s) |
|---|---|---|
| N-methyl-1,2,5,6-tetrahydropyridine side chain | Significant antimicrobial activity | This compound, Plakinamine H |
| Saturated pyrrolidine side chain | Greater cytotoxic activity | Plakinamine A and related analogues |
Preparation of Precursors and Intermediates for Analogues
The creation of this compound analogues is fundamentally based on the strategies developed for its total synthesis. The first total synthesis was achieved in seven steps from a known aldehyde precursor, establishing a blueprint for accessing the core structure and introducing variations. researchgate.netinfona.pl
The general synthetic sequence involves several key transformations that can be adapted for diversification:
Aldol Condensation for Side Chain Attachment : The synthesis commences with a known steroidal aldehyde. infona.pl An aldol reaction is employed to attach a vinylpyridine side chain to this precursor. By substituting the vinylpyridine with other vinyl-heterocycles, a diverse array of side chain precursors can be generated, forming the basis for a wide range of analogues. researchgate.net
Quaternization and Reduction of the Heterocycle : The pyridine nitrogen is quaternized, typically with an alkylating agent like methyl iodide. This pyridinium salt is then subjected to a chemoselective reduction. This step is crucial as it forms the tetrahydropyridine ring system found in this compound. infona.pl Varying the reduction conditions or the initial heterocycle allows for the synthesis of analogues with different saturation levels or entirely different ring systems in the side chain.
Introduction of the C-3 Amino Group : The 3α-methylamino group is installed on the A-ring of the steroid core using a Mitsunobu reaction. infona.pl This reaction allows for the introduction of various nitrogen-containing functional groups at this position by simply changing the nucleophilic component, providing a straightforward method for generating another class of diverse analogues.
The modularity of this synthetic route is its key strength, allowing for the systematic preparation of intermediates that lead to a broad spectrum of this compound analogues for biological evaluation.
Table 2: Key Synthetic Steps and Reagents for Analogue Preparation
| Step | Transformation | Key Reagents/Conditions | Purpose in Diversification |
|---|---|---|---|
| 1 | Aldol Reaction | Steroidal Aldehyde, Vinyl-heterocycle, Base | Varies the core structure of the side chain. |
| 2 | Heterocycle Reduction | Pyridinium salt, NaBH4 | Controls the saturation level of the side chain heterocycle. |
Proposed Biosynthetic Pathways of this compound and Related Alkaloids
The biosynthesis of this compound has not been fully elucidated, but a plausible pathway has been proposed based on the structures of co-occurring alkaloids isolated from marine sponges of the Corticium and Plakina genera. researchgate.netmdpi.com These alkaloids are characterized as modified ergostane-type steroids, suggesting their origin from a common sterol precursor, such as ergosterol (B1671047) or cholesterol. researchgate.netmdpi.com The proposed pathway involves a series of enzymatic modifications to this sterol skeleton.
The hypothetical biosynthetic steps are:
Sterol Precursor Formation : The pathway is believed to initiate from a standard C29 steroidal framework of the ergostane (B1235598) type. researchgate.net
A-Ring Modification : A key transformation is the introduction of the nitrogen functionality at the C-3 position. It is hypothesized that this occurs on a ∆3-unsaturated intermediate. The co-occurrence of aminohydrins (like Plakinamine E) and aminoketones (like Plakinamine F) in the same sponge suggests a possible sequence involving enzymatic amination and oxidation reactions on the A-ring. researchgate.net
Side Chain Construction and Cyclization : The complex nitrogenous side chain is assembled and cyclized. The diversity of side chains among the plakinamine family, from acyclic versions in Plakinamine L and P to various cyclized forms, suggests a versatile enzymatic machinery. nih.govmdpi.com It is likely that enzymes catalyze the formation of the N-methyl-1,2,5,6-tetrahydropyridine ring from a linear precursor, possibly involving intramolecular cyclization reactions.
This proposed pathway is a biomimetic hypothesis, drawing parallels from known biochemical transformations and the structural clues provided by the array of related natural products. beilstein-journals.org Further studies, including gene inactivation and isotopic labeling experiments, would be necessary to confirm these proposed steps. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| Plakinamine A |
| This compound |
| Plakinamine E |
| Plakinamine F |
| Plakinamine H |
| Plakinamine K |
| Plakinamine L |
| Plakinamine O |
| Plakinamine P |
| Ergosterol |
| Cholesterol |
| 4-Acetoxy-plakinamine B |
| 4α-hydroxydemethylthis compound |
| Tetrahydroplakinamine A |
| Phenylphosphine (Ph3P) |
| Diethyl azodicarboxylate (DEAD) |
Biological Activities of Plakinamine B and Its Analogues Non Clinical Focus
Antimicrobial Activity Investigations
The antimicrobial potential of plakinamines has been a key area of research, with studies revealing effects against a range of microorganisms, including clinically significant bacteria like Mycobacterium tuberculosis.
Antibacterial Effects, Including Mycobacterium tuberculosis Inhibition
Several plakinamine compounds have demonstrated notable activity against Mycobacterium tuberculosis. Plakinamine P, a compound structurally similar to Plakinamine B, has shown bactericidal activity against M. tuberculosis with a minimum inhibitory concentration (MIC) of 1.8 µg/mL. mdpi.comnih.govresearchgate.net This compound also exhibited moderate activity against other mycobacterial pathogens such as M. abscessus and M. avium. nih.govresearchgate.net Further research has indicated that Plakinamine P is the most potent among the tested mycobacterial species, which also included M. intracellulare and M. simiae. researchgate.netresearchgate.net The selectivity index for Plakinamine P against M. tuberculosis versus mammalian J774 macrophages was found to be 8.4, suggesting a degree of selective toxicity towards the bacteria. nih.govresearchgate.net
Other analogues, Plakinamine L and Plakinamine M, have also been reported to inhibit the growth of M. tuberculosis strain H37Ra with MICs of 3.6 µg/mL and 15.8 µg/mL, respectively. mdpi.com It is noteworthy that while these compounds were effective against M. tuberculosis, they were found to be inactive against S. aureus, B. subtilis, and E. coli, and showed only weak antifungal activity against C. albicans at a concentration of 50 μg mL−1. rsc.org The mechanism of action is hypothesized to involve the inhibition of the cholesterol catabolism pathway in mycobacteria. mdpi.com
| Compound | Organism | Activity (MIC) |
| Plakinamine P | Mycobacterium tuberculosis | 1.8 µg/mL |
| Plakinamine L | Mycobacterium tuberculosis H37Ra | 3.6 µg/mL |
| Plakinamine M | Mycobacterium tuberculosis H37Ra | 15.8 µg/mL |
| Plakinamine P | Mycobacterium abscessus | Moderately Active |
| Plakinamine P | Mycobacterium avium | Moderately Active |
| Plakinamine P | Mycobacterium intracellulare | 57 µg/mL |
Broader Spectrum Antimicrobial Effects of this compound Precursors
Research into the broader antimicrobial effects of plakinamine precursors has revealed that certain structural features are crucial for activity. For instance, Plakinamines B and H, which feature an N-methyl 1,2,5,6-tetrahydropyridine side chain, have demonstrated significantly higher antimicrobial activity compared to analogues with a substituted pyrrolidine (B122466) ring, which tended to show higher cytotoxicity. nih.gov This suggests that the nature of the side chain plays a critical role in determining the antimicrobial potency of these compounds.
Enzyme Inhibition Activity
Plakinamines and their derivatives have also been investigated for their ability to inhibit specific enzymes, revealing potential applications in areas such as neurodegenerative disease and inflammation.
Acetylcholinesterase (AChE) Inhibitory Activity of 4-Acetoxy-Plakinamine B
A significant finding in this area is the acetylcholinesterase (AChE) inhibitory activity of 4-Acetoxy-Plakinamine B. nih.gov This compound, a stigmastane-type steroidal alkaloid isolated from the Thai sponge Corticium sp., exhibited high inhibitory activity against AChE with an IC₅₀ of 3.75 ± 1.69 μM. nih.gov Kinetic studies have shown that it acts as a mixed-competitive inhibitor, decreasing the Vmax and increasing the Km of the enzyme. nih.gov This was the first report of a stigmastane-based steroidal alkaloid demonstrating such potent AChE inhibition. nih.govtandfonline.com
Computational docking studies have provided insights into the molecular interactions between 4-Acetoxy-Plakinamine B and AChE. tandfonline.comtandfonline.com These studies suggest that the compound binds to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, explaining its mixed-competitive inhibition profile. tandfonline.comtandfonline.com Key interactions include hydrogen bonding and dipole-dipole interactions with amino acid residues such as Tyr130, Ser200, Gly117, and Gly118. tandfonline.comtandfonline.com
Anti-inflammatory Activities of Plakinamines
The anti-inflammatory potential of plakinamines is another area of active investigation. nih.govrsc.orgresearchgate.net While detailed mechanisms for this compound itself are still being elucidated, the broader class of steroidal alkaloids to which it belongs is known for anti-inflammatory properties. researchgate.net This activity is often linked to the modulation of inflammatory pathways. Cortistatins, another class of steroidal alkaloids from Corticium sponges, have shown anti-inflammatory effects, suggesting a potential shared mechanism among related compounds. nih.gov
Antineoplastic and Cytotoxic Activity (In Vitro Studies)
The cytotoxic effects of plakinamines against various cancer cell lines have been documented in several in vitro studies. researchgate.netnih.govmdpi.com Plakinamines N, O, and J have shown enhanced inhibitory effects against colon cancer cell lines, with mean GI₅₀ values of 11.5, 2.4, and 1.4 μM, respectively. researchgate.netmdpi.com Plakinamine G, Plakinamine H, and Tetrahydroplakinamine A have also demonstrated significant in vitro cytotoxicity. researchgate.netacs.org
Interestingly, the structural features of the side chain appear to influence the cytotoxic activity. While compounds with a substituted pyrrolidine ring in the side chain generally exhibit cytotoxicity, Plakinamine I, which has an additional fused piperidine (B6355638) ring system, showed only modest activity. nih.gov This highlights the importance of the side chain's structure in the cytotoxic potential of these alkaloids. nih.gov
| Compound | Cell Line | Activity (GI₅₀) |
| Plakinamine N | Colon Cancer Cell Lines (mean) | 11.5 µM |
| Plakinamine O | Colon Cancer Cell Lines (mean) | 2.4 µM |
| Plakinamine J | Colon Cancer Cell Lines (mean) | 1.4 µM |
Antiproliferative Effects on Human Colon Carcinoma Cell Lines by Plakinamine Analogues
Bioassay-guided fractionation of an extract from the marine sponge Corticium niger led to the isolation of several plakinamine analogues that demonstrated notable antiproliferative activity against human colon carcinoma cell lines. acs.orgnih.gov Specifically, Plakinamines N, O, and J were evaluated in the National Cancer Institute's (NCI) 60-cell line screen and exhibited enhanced inhibitory effects against the full panel of colon cancer cell lines. acs.orgnih.govnih.gov
The mean GI₅₀ (50% growth inhibition) values for these compounds across all colon cell lines were 11.5 µM for Plakinamine N, 2.4 µM for Plakinamine O, and 1.4 µM for Plakinamine J. acs.orgnih.govacs.org These results highlight the potent and selective nature of these compounds against this particular cancer type. nih.gov It is noteworthy that Plakinamine I, which possesses a fused piperidine ring system, showed only modest activity and was not selected for further testing in the 60-cell line screen. acs.orgfrontiersin.org
The enhanced antiproliferative effect of Plakinamines N, O, and J was observed at the mean GI₅₀, mean TGI (total growth inhibition), and mean LC₅₀ (50% cell death) levels, a rare finding that suggests the plakinamine steroidal skeleton is a promising scaffold for developing analogues with greater potency and selectivity for colon cancer. nih.gov
The antiproliferative activity of Plakinamine analogues against various human colon carcinoma cell lines is detailed in the table below. mdpi.com
| Compound | COLO-205 (GI₅₀ µM) | HCC-2998 (GI₅₀ µM) | HCT-116 (GI₅₀ µM) | HCT-15 (GI₅₀ µM) | HT-29 (GI₅₀ µM) | KM-12 (GI₅₀ µM) | SW-620 (GI₅₀ µM) |
| Plakinamine N | 7.98 | 4.74 | 19.0 | 8.68 | 5.35 | 4.58 | >100 |
| Plakinamine O | 2.22 | 1.71 | 3.82 | 3.01 | 3.57 | 3.45 | 3.52 |
In Vitro Cytotoxicity Profiles of Specific Plakinamine Derivatives
The cytotoxic activity of plakinamine derivatives extends beyond colon carcinoma cell lines, with various analogues demonstrating different profiles and potencies against a range of cancer cell lines. rsc.orgvulcanchem.com The structural features of the plakinamine molecule, particularly the side chain and substitutions on the steroidal core, appear to significantly influence their cytotoxic activity. frontiersin.orgvulcanchem.com
For instance, plakinamines with a saturated pyrrolidine ring in their side chain generally exhibit greater cytotoxic activity compared to those with a tetrahydropyridine (B1245486) ring. rsc.orgvulcanchem.com Furthermore, the presence of an acetate (B1210297) group at the C-4 position has been associated with increased cytotoxic activity, as seen in Plakinamine K and Plakinamine O. vulcanchem.com
A cell line-dependent cytotoxicity profile has been observed among different plakinamine analogues. rsc.org Plakinamine G and tetrahydroplakinamine A showed higher activity against rat glioma (C6) cells, while Plakinamine H and hydroxydemethylthis compound were more selective towards murine monocyte/macrophage (RAW 264) cell lines. rsc.orgvulcanchem.com
The following table summarizes the in vitro cytotoxicity of various plakinamine derivatives against different cancer cell lines.
| Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| Plakinamine G | Rat glioma (C6) | Higher activity | rsc.org |
| Tetrahydroplakinamine A | Rat glioma (C6) | Higher activity | rsc.org |
| Plakinamine H | Murine monocyte/macrophage (RAW 264) | Greater selectivity | rsc.org |
| Hydroxydemethylthis compound | Murine monocyte/macrophage (RAW 264) | Greater selectivity | rsc.org |
| Plakinamine J | Colon Cancer | Mean GI₅₀ 1.4 μM | acs.orgvulcanchem.com |
| Plakinamine O | Colon Cancer | Mean GI₅₀ 2.4 μM | acs.orgvulcanchem.com |
| Plakinamine D | NSCLC-N6 | IC₅₀ < 3.3 μg/mL | vulcanchem.com |
| Plakinamine I | MCF7 | IC₅₀ 3.9 μg/mL | nih.gov |
Structure Activity Relationship Sar Studies of Plakinamine B
Influence of the Core Steroidal Skeleton Modifications on Bioactivity
The steroidal backbone of Plakinamine B is a crucial determinant of its biological activity. While extensive modifications to the core of this compound itself are not widely reported in the literature, broader studies on the plakinamine class of compounds underscore the importance of this tetracyclic system. For instance, the presence of an acetate (B1210297) group at the C-4 position has been shown to enhance the cytotoxic activity in related plakinamines like Plakinamine K and Plakinamine O. nih.gov This suggests that substitutions on the A-ring of the steroid nucleus can significantly modulate the biological profile of these molecules.
In a study involving synthetic analogues of this compound, the replacement of the 3-methylamino group with a 3-acetoxy group resulted in a significant decrease in biological activity. researchgate.net This finding highlights the critical nature of the substitution at the C-3 position for maintaining the bioactivity of this compound. Furthermore, the oxidation of a hydroxyl group at C-4 to a carbonyl group in a related compound, plakinamine F, led to a six-fold reduction in cytotoxic activity, further emphasizing the sensitivity of the A-ring to structural changes. researchgate.net
Significance of Nitrogenous Side Chains and Amino Groups on this compound Activity
The nitrogen-containing side chain and the amino group at the C-3 position are hallmark features of this compound and are essential for its biological effects. The amino group at C-3, in particular, has been identified as a key pharmacophore. As mentioned, its replacement with an acetoxy group leads to a marked reduction in activity, indicating its crucial role in molecular interactions with biological targets. researchgate.net The methylation state of this amino group also appears to be a factor in its activity. researchgate.net
This compound is distinguished by its N-methyl 1,2,5,6-tetrahydropyridine side chain. researchgate.net This specific cyclic amine functionality is critical for its potent antimicrobial activity. researchgate.net In contrast, plakinamine analogues that feature a substituted pyrrolidine (B122466) ring in their side chain tend to exhibit greater cytotoxic activity. nih.govresearchgate.net This divergence in activity based on the nature of the heterocyclic side chain underscores its role in determining the specific biological properties of plakinamine derivatives. Acyclic side chains, as seen in Plakinamines L, M, and N, have been associated with weaker cytotoxic effects. nih.gov
Stereochemical Determinants of this compound Analogues' Biological Efficacy
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological efficacy of many natural products, as it governs the precise interactions with biological macromolecules. nih.govnih.gov For this compound analogues, the relative configuration of stereogenic centers is a critical factor influencing their activity.
SAR Insights for Specific this compound Derivatives
4-Acetoxy-Plakinamine B stands out as the first marine-derived steroidal alkaloid to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov It demonstrates potent inhibition with an IC50 value of 3.75 ± 1.69 μM. nih.gov Computational and structural studies have provided a molecular basis for its mixed-competitive inhibitory mechanism. researchgate.nettandfonline.comnih.gov
These studies have revealed that 4-Acetoxy-Plakinamine B interacts with both the peripheral anionic site (PAS) and the anionic subsite (AS) within the gorge of the AChE enzyme. researchgate.netnih.gov Key interactions include:
Hydrogen bonding: The secondary amino group and the C-4 acetyl group form hydrogen bonds with Tyr130, while the heterocyclic nitrogen interacts with Phe288. researchgate.netnih.gov
Dipole-dipole interactions: The secondary amino group interacts with Ser200, Gly117, and Gly118, and the heterocyclic nitrogen interacts with Arg289. researchgate.netnih.gov
Hydrophobic interactions: The C and D rings of the steroid nucleus engage in hydrophobic interactions with Phe288, Phe330, and Phe331. nih.gov
For lead optimization, structural insights suggest that replacing the N-methyl group with an amino (NH2) moiety could create more favorable hydrogen bonding with Glu199. researchgate.netnih.gov Additionally, the introduction of a small polar group, such as an NH2 or OH group, at the C-14 position of the steroidal skeleton is recommended to establish a firm hydrogen bond with Tyr121 at the PAS. tandfonline.comtandfonline.com
The antimicrobial properties of plakinamines are significantly influenced by the structure of their side chains. A direct comparison of Plakinamine M and Plakinamine L, both of which possess acyclic side chains, reveals important SAR insights into their activity against Mycobacterium tuberculosis. nih.govnih.gov
Plakinamine L exhibits a minimal inhibitory concentration (MIC) of 3.6 μg/mL against M. tuberculosis, while Plakinamine M is less potent with an MIC of 15.8 μg/mL. nih.govnih.gov The key structural difference between these two compounds is the presence of a hydroxyl group at the C-2 position in Plakinamine M. This suggests that the C-2 hydroxyl group is detrimental to the antimycobacterial activity, leading to an approximately five-fold decrease in potency. nih.gov This finding highlights the sensitivity of the antimicrobial activity to even minor modifications in the side chain structure.
Computational and Mechanistic Investigations of Plakinamine B
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is instrumental in understanding the interactions between a ligand, such as Plakinamine B, and its target protein at an atomic level. nih.gov In the context of this compound and its analogues, molecular docking studies have been crucial in elucidating their binding modes with various biological targets.
One significant target for this compound is acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov Computational studies on 4-acetoxy-plakinamine B (4APB), a derivative of this compound, have utilized software like FRED 2.1 and the OMEGA pre-generated multi-conformer library to analyze all possible ligand interactions within the AChE binding sites. tandfonline.comnih.gov These studies employ scoring functions, such as the smooth shape-based Gaussian scoring function (shapegauss), to evaluate the shape complementarity between the ligand and the binding pocket. tandfonline.com The docking process typically involves predicting the ligand's conformation, position, and orientation within the active site, collectively known as the "pose," and then estimating the binding affinity. nih.gov
The insights gained from these docking simulations are pivotal for understanding the inhibitory mechanism of this compound derivatives against AChE. tandfonline.comnih.gov For instance, docking simulations of 4APB with AChE have revealed that the inhibitor primarily binds to the peripheral anionic site (PAS) and the acyl binding site (ABS). mdpi.comnih.gov This interaction is key to its inhibitory effect. mdpi.com The molecular docking approach allows for the characterization of small molecule behavior in the binding site of target proteins and helps to clarify fundamental biochemical processes. nih.gov
| Software/Method | Purpose in this compound Studies | Key Findings |
| FRED 2.1 & OMEGA | Analysis of ligand-target interactions for 4-acetoxy-plakinamine B (4APB) and AChE. tandfonline.comnih.gov | Identified key binding interactions and binding modes of 4APB within the AChE active site. tandfonline.comnih.gov |
| Shape-based Gaussian scoring function (shapegauss) | Evaluation of shape complementarity between 4APB and the AChE binding pocket. tandfonline.com | Optimized the docking-scoring performance to identify the most favorable binding poses. tandfonline.com |
| Molecular Operating Environment (MOE) | General molecular docking studies for various ligands and targets. scirp.org | Can be used to determine the lowest energy conformation of the ligand-target complex, indicating the most probable active binding conformation. scirp.org |
Identification of Critical Binding Sites and Molecular Interactions (e.g., Acetylcholinesterase Peripheral Active and Anionic Subsites)
Computational studies have been instrumental in identifying the specific amino acid residues within acetylcholinesterase (AChE) that are critical for the binding of this compound derivatives. tandfonline.comnih.gov The active site of AChE is a deep and narrow gorge containing several key subsites, including the peripheral anionic site (PAS), the anionic subsite (AS), the esteratic subsite (ES), and the acyl pocket (AP). tandfonline.com
For 4-acetoxy-plakinamine B (4APB), molecular docking studies have revealed a complex network of interactions within the AChE gorge. tandfonline.comtandfonline.com These interactions are responsible for its mixed competitive inhibitory effect. tandfonline.comtandfonline.com
Key Molecular Interactions of 4-acetoxy-plakinamine B with Acetylcholinesterase:
| Interaction Type | Interacting Groups on 4APB | Interacting Residues in AChE | Significance |
| Hydrogen Bonding | Secondary amino and C-4 acetyl groups | Tyr130 tandfonline.comtandfonline.com | Stabilizes the binding of the steroidal core. |
| Hydrogen Bonding | Heterocyclic nitrogen | Phe288 tandfonline.comtandfonline.com | Anchors the side chain within the acyl pocket. |
| Dipole-Dipole | Secondary amino group | Ser200, Gly117, Gly118 tandfonline.comnih.govtandfonline.com | Contributes to the overall binding affinity. |
| Dipole-Dipole | Heterocyclic nitrogen | Arg289 tandfonline.comtandfonline.com | Further stabilizes the side chain orientation. |
| Hydrophobic | Rings C/D of the steroidal nucleus | Phe288, Phe330, Phe331 tandfonline.comtandfonline.com | Enhances the binding affinity through non-polar interactions. |
The simultaneous and favorable bonding of 4APB with both the PAS and the AS provides a strong rationale for its significant AChE inhibitory activity. tandfonline.comnih.gov The PAS, consisting of residues like Tyr70, Asp72, Tyr121, Tyr334, and Trp279, is involved in the initial binding of substrates. tandfonline.com Ligand binding at this site can induce conformational changes in the catalytic center. tandfonline.com Docking simulations have confirmed that 4APB binds primarily with the PAS and the acyl binding site (ABS). mdpi.comnih.gov
Computational Approaches for Rational Design and Lead Optimization of this compound Analogues
Computational studies not only elucidate the binding mechanisms of existing compounds but also provide a powerful platform for the rational design and lead optimization of new, more potent analogues. icm.edu.plnih.govnih.gov By understanding the specific molecular interactions between this compound derivatives and their targets, researchers can propose structural modifications to enhance binding affinity and efficacy. tandfonline.com
In the case of 4-acetoxy-plakinamine B (4APB) as an acetylcholinesterase (AChE) inhibitor, computational insights have led to several recommendations for creating improved analogues. tandfonline.com
Proposed Modifications for 4-acetoxy-plakinamine B Analogues:
| Proposed Modification | Target Residue/Region | Rationale | Expected Outcome |
| Replacement of the N-methyl group with an NH2 moiety | Glu199 tandfonline.com | To generate a more favorable hydrogen bond. tandfonline.com | Increased binding affinity and inhibitory activity. |
| Insertion of a polar group (e.g., NH2 or OH) at C-14 of the steroidal skeleton | Tyr121 tandfonline.com | To form a hydrogen bond with the phenolic group of this key PAS residue, as no favorable contact was observed with the parent compound. tandfonline.com | Improved interaction with the peripheral anionic site (PAS) and enhanced inhibitory potential. |
| General insertion of polar groups (NH2 or OH) at other specific sites | Various sites within the AChE binding pocket | To create additional favorable interactions. tandfonline.com | Overall enhancement of binding and inhibitory activity. |
These computational strategies guide synthetic efforts, reducing the number of experimental trial-and-error cycles and accelerating the discovery of novel drug candidates. rsc.org The integration of computational design with experimental validation is a powerful approach for developing next-generation therapeutics. mdpi.com
Mechanistic Elucidation of Biological Action (e.g., Anti-mycobacterial Mechanisms)
While much of the computational focus for this compound has been on its anticholinesterase activity, the plakinamine class of compounds also exhibits significant anti-mycobacterial properties. nih.govresearchgate.net For instance, Plakinamine P, a related steroidal alkaloid, has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (Mtb). nih.govresearchgate.net
The mechanism of action for the anti-mycobacterial effects of plakinamines is an active area of investigation. nih.gov It is known that many anti-mycobacterial drugs work by targeting essential cellular processes. ksumsc.com For example, isoniazid (B1672263) inhibits the synthesis of mycolic acid, a crucial component of the mycobacterial cell wall, while pyrazinamide (B1679903) disrupts membrane metabolism and transport functions after being converted to its active form, pyrazinoic acid. ksumsc.com
For Plakinamine P, it has been shown to be selectively active against Mtb, with an MIC of 1.8 µg/mL, and also moderately active against other mycobacteria like M. abscessus and M. avium. nih.govresearchgate.net Its bactericidal activity was confirmed by its ability to sterilize Mtb cultures at higher concentrations. nih.gov The low toxicity of Plakinamine P against mammalian macrophages suggests a selective mechanism of action against mycobacterial targets. nih.gov
While detailed computational studies on the anti-mycobacterial mechanism of this compound itself are not extensively reported in the provided context, the investigation into the molecular target of compounds like Plakinamine P is considered crucial. nih.govresearchgate.net Elucidating this mechanism may reveal novel and druggable pathways essential for the survival of M. tuberculosis. nih.gov Computational approaches, similar to those used for AChE, could be employed to dock this compound and its analogues against known and potential mycobacterial protein targets to hypothesize a mechanism of action.
Future Perspectives and Advanced Research Directions
Development of Novel Plakinamine B Analogues with Enhanced Bioactivity
The quest for more potent and selective therapeutic agents has driven the synthesis and evaluation of various this compound analogues. Structure-activity relationship (SAR) studies are crucial in guiding the design of these new molecules.
Key research findings have highlighted the critical role of specific functional groups in the bioactivity of plakinamine compounds. For instance, a significant reduction in biological activity was observed in synthetic analogues of this compound where the 3-methylamino group was substituted with a 3-acetoxy group. nih.gov This underscores the importance of the amino group at the C-3 position for maintaining bioactivity, regardless of its methylation state. nih.gov
Furthermore, modifications to the side chain and other parts of the steroidal nucleus have yielded analogues with varied and sometimes enhanced activities. Plakinamines with a saturated pyrrolidine (B122466) ring in their side chain have demonstrated greater cytotoxic activity than those with a tetrahydropyridine (B1245486) ring. vulcanchem.com The presence of an acetate (B1210297) group at C-4, as seen in Plakinamine K and Plakinamine O, has also been linked to increased cytotoxic effects. vulcanchem.com
The exploration of other naturally occurring plakinamines provides further insights for analogue development. For example, Plakinamine P, which has an acyclic side chain, has shown potent bactericidal activity against Mycobacterium tuberculosis. mdpi.comresearchgate.net Specifically, it inhibited the growth of M. tuberculosis with a Minimum Inhibitory Concentration (MIC) of 1.8 µg/mL. mdpi.com This is more potent than the related Plakinamines L and M, which have reported MICs of 3.6 µg/mL and 15.8 µg/mL, respectively, against the H37Ra strain of M. tuberculosis. mdpi.com Other analogues, such as Plakinamines N, O, and J, which feature a substituted pyrrolidine ring, have exhibited potent cytotoxicity against a panel of 60 cancer cell lines. nih.gov
Interactive Data Table: Bioactivity of Selected Plakinamine Analogues
| Compound | Key Structural Feature | Notable Bioactivity | IC50 / MIC |
|---|---|---|---|
| This compound Analogue | 3-acetoxy group instead of 3-methylamino | Marked reduction in activity | - |
| Plakinamine J | Substituted pyrrolidine ring | Potent cytotoxicity against colon cancer | Mean GI50: 1.4 μM |
| Plakinamine K | C-4 acetate group | Increased cytotoxic activity | - |
| Plakinamine N | Substituted pyrrolidine ring | Potent cytotoxicity | Mean GI50: 11.5 μM |
| Plakinamine O | C-4 acetate, substituted pyrrolidine ring | Enhanced inhibitory effects against colon cancer | Mean GI50: 2.4 μM |
| Plakinamine P | Acyclic side chain | Bactericidal against Mycobacterium tuberculosis | MIC: 1.8 µg/mL |
These findings suggest that future synthetic efforts could focus on modifications at the C-3, C-4, and side-chain positions to develop analogues with superior potency and selectivity for antimicrobial and anticancer applications.
Exploration of Undiscovered Biological Activities and Target Identification
While the antimicrobial and cytotoxic properties of plakinamines are established, the full spectrum of their biological activities remains largely unexplored. nih.govvulcanchem.com Future research will likely focus on screening this compound and its analogues against a wider array of biological targets to uncover novel therapeutic applications. nih.gov The diverse activities already observed, including antimalarial and potential anti-inflammatory effects, suggest a rich pharmacology awaiting discovery. nih.gov
A critical aspect of future research is the definitive identification of the molecular targets of this compound. Understanding how these compounds exert their effects at a molecular level is essential for rational drug design and development. The structural similarity between Plakinamine P and cholesterol, combined with the compound's potent activity against M. tuberculosis, has led to the hypothesis that its molecular target may lie within the cholesterol catabolism pathway, which is essential for the bacterium's survival during infection. mdpi.comresearchgate.net This presents a compelling avenue for investigation.
Modern target identification methodologies can accelerate this process. Techniques such as cellular thermal shift assays (CETSA) can provide a comprehensive, unbiased view of how a compound interacts with the entire proteome within living cells, revealing both direct targets and off-target effects. pelagobio.com By measuring changes in protein stability upon drug exposure, researchers can pinpoint the proteins that this compound directly engages, thus elucidating its mechanism of action. pelagobio.com Identifying the direct physiological targets of drugs is a crucial step in validating their therapeutic potential and minimizing risks of failure in later stages of drug development. pelagobio.com
Advancements in Sustainable Synthetic Methodologies for this compound Production
The structural complexity of this compound presents a significant challenge for chemical synthesis. nih.gov While total syntheses have been achieved, developing more efficient and sustainable methods for its production is a key goal for future research. vliz.be Green chemistry principles offer a framework for creating more environmentally friendly synthetic routes. ajprd.comresearchgate.net
Future synthetic strategies for this compound could incorporate several green chemistry approaches:
Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and increase yields, as has been demonstrated in the synthesis of other pyrazoline steroid derivatives. researchgate.net By preventing the need for organic acids as solvents or catalysts, it aligns with green chemistry principles of maximizing reaction efficiency and minimizing toxic waste. researchgate.net
Eco-Friendly Solvents and Catalysts: The development of synthetic routes that utilize water or other benign solvents, along with reusable, heterogeneous catalysts, can drastically reduce the environmental impact of the production process. ajprd.comresearchgate.net
Renewable Feedstocks: While challenging for complex natural products, exploring the use of precursors derived from renewable biomass could offer a long-term sustainable source for the steroidal scaffold of this compound. scielo.br
The adoption of such sustainable protocols not only addresses environmental concerns but can also lead to more cost-effective and scalable production of this compound and its analogues, which is essential for their potential development as therapeutic agents. pageplace.de
Integration of Advanced Omics Technologies for Comprehensive Biological Understanding
To gain a holistic view of the biological effects of this compound, the integration of advanced "omics" technologies is indispensable. frontiersin.org Proteomics and metabolomics, in particular, offer powerful tools to move beyond single-target interactions and understand the broader cellular response to this compound.
Proteomics: A comprehensive analysis of the proteome (the entire set of proteins) in cells treated with this compound can reveal changes in protein expression and post-translational modifications. nih.gov This can help to identify not just the primary target but also the downstream signaling pathways that are affected. nih.govfrontiersin.org For example, a proteomic analysis could reveal if this compound treatment leads to the accumulation of specific protein precursors, which might indicate a dissipation of the proton motive force across cellular membranes, a known mechanism for some antimicrobial agents. nih.gov
Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule metabolites within a biological system. frontiersin.orgnih.gov By comparing the metabolomes of treated and untreated cells, researchers can identify specific metabolic pathways that are perturbed by this compound. nih.govmdpi.com This approach can uncover novel mechanisms of action and identify biomarkers of drug response. For instance, if this compound were to affect lipid metabolism, this would be observable as a significant change in the levels of various lipid species.
The combination of these omics technologies provides a systems-biology perspective, allowing for a more complete understanding of the compound's mechanism of action, potential off-target effects, and pathways related to resistance. frontiersin.org This comprehensive biological understanding is crucial for advancing this compound from a promising natural product to a potential clinical candidate.
Q & A
Q. How should researchers integrate omics data (genomics, metabolomics) into this compound studies?
Q. What ethical guidelines govern the use of marine organisms in this compound research?
Q. How can predictive modeling improve the prioritization of this compound analogues for clinical trials?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
